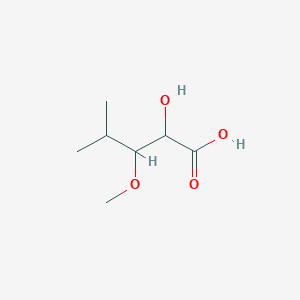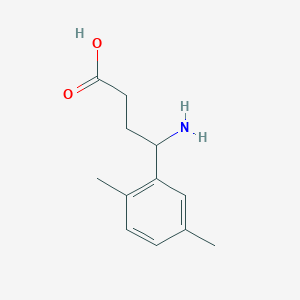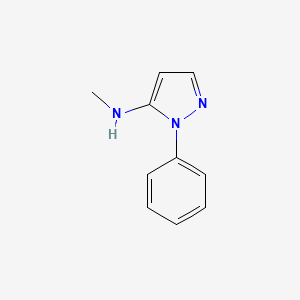
N-methyl-1-phenyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-phenyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methyl-1-phenyl-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of N-methylhydrazine with 1-phenyl-1H-pyrazole-5-carbaldehyde under acidic conditions. The reaction typically proceeds as follows:
- Dissolve N-methylhydrazine in ethanol and cool the solution to 0°C.
- Slowly add 1-phenyl-1H-pyrazole-5-carbaldehyde to the solution while stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Isolate the product by filtration and purify it through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-1-phenyl-1H-pyrazol-5-one.
Reduction: Reduction reactions can convert the compound into this compound derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: N-methyl-1-phenyl-1H-pyrazol-5-one.
Reduction: Various this compound derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-methyl-1-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of N-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-phenyl-3-methyl-5-aminopyrazole: Similar structure but with a methyl group at the 3-position instead of the 1-position.
1-phenyl-1H-pyrazol-5-amine: Lacks the N-methyl group.
3-methyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but with a methyl group at the 3-position
Uniqueness
N-methyl-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C10H11N3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
N-methyl-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C10H11N3/c1-11-10-7-8-12-13(10)9-5-3-2-4-6-9/h2-8,11H,1H3 |
Clave InChI |
LHROKLSNUJKPQF-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=NN1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


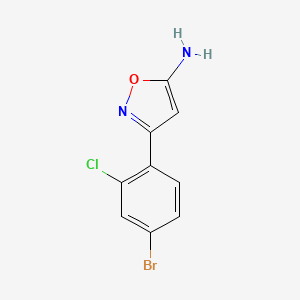
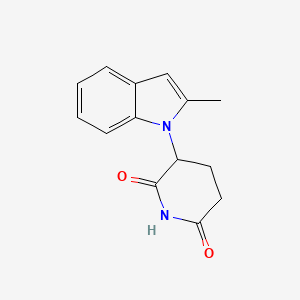
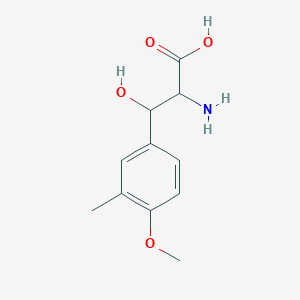
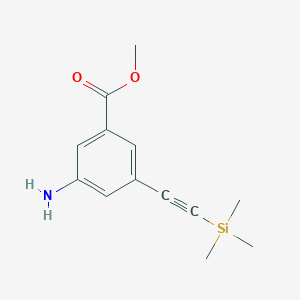
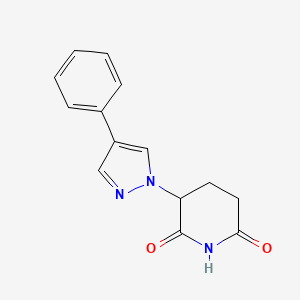
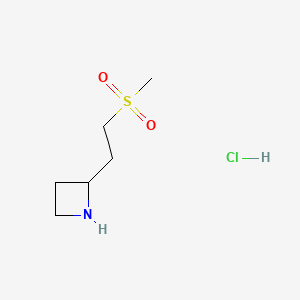
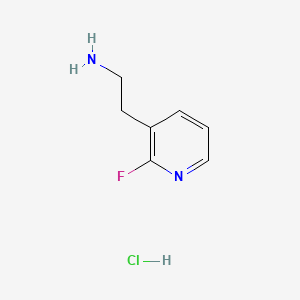
![2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13547489.png)
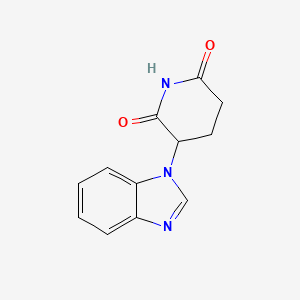
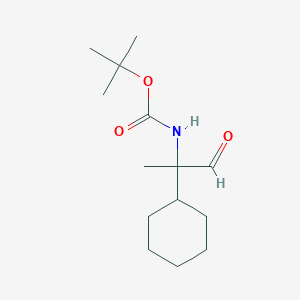
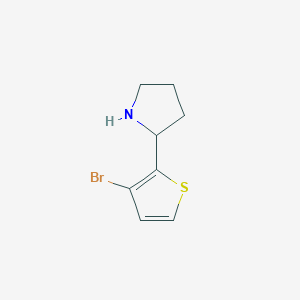
![[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]-2-ylmethanone;hydrochloride](/img/structure/B13547509.png)
